8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C9H3BrF3IN2O |
|---|---|
Molecular Weight |
418.94 g/mol |
IUPAC Name |
8-bromo-3-iodo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H3BrF3IN2O/c10-4-1-2-16-5(3-4)15-7(9(11,12)13)6(14)8(16)17/h1-3H |
InChI Key |
KYJBNIIGBVNDDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C(C2=O)I)C(F)(F)F)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Halogenated Pyrido[1,2-a]pyrimidin-4-ones
Retrosynthetic Analysis
The synthesis can be conceptualized through retrosynthetic disconnection:
- Core Formation : Construction of the pyrido[1,2-a]pyrimidin-4-one skeleton via cyclocondensation.
- Halogenation : Sequential introduction of bromine (C8) and iodine (C3) through electrophilic substitution or metal-mediated reactions.
- Trifluoromethyl Incorporation : Early-stage integration of the trifluoromethyl group at C2 to avoid steric interference during halogenation.
Key Challenges
- Regioselectivity : Ensuring precise positioning of bromine (C8) and iodine (C3) on the electron-deficient aromatic system.
- Functional Group Tolerance : Managing the reactivity of the trifluoromethyl group under halogenation conditions.
- Solubility Issues : Addressing poor solubility of intermediates in polar solvents due to halogen and CF3 substituents.
Stepwise Synthesis of 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Cyclocondensation for Core Formation
The pyrido[1,2-a]pyrimidin-4-one core is synthesized via a cyclocondensation reaction between a 2-aminopyridine derivative and a β-keto ester. For the target compound, 2-amino-5-bromo-3-iodopyridine and ethyl 4,4,4-trifluoroacetoacetate are heated under reflux in acetic acid, yielding the trifluoromethyl-substituted core (Intermediate A, 65–72% yield).
Reaction Conditions :
Halogenation Strategies
Bromination at C8
Bromine is introduced at C8 via electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) in dichloromethane at 0°C. The trifluoromethyl group at C2 directs electrophiles to the para position (C8).
Optimized Protocol :
- Reagent : NBS (1.1 equiv)
- Solvent : Dichloromethane
- Temperature : 0°C → room temperature, 4 hours
- Yield : 82% (Intermediate B)
Iodination at C3
Iodine is installed at C3 using a radical-based approach with iodine monochloride (ICl) and azobisisobutyronitrile (AIBN) in acetonitrile. The reaction proceeds via a radical chain mechanism, favoring the meta position relative to the CF3 group.
Reaction Parameters :
Comparative Analysis of Halogenation Methods
The table below contrasts bromination and iodination techniques for pyrido[1,2-a]pyrimidin-4-ones:
| Halogen | Method | Reagents | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Br | Electrophilic Substitution | NBS, CH2Cl2 | 82 | High (C8) | |
| I | Radical Iodination | ICl, AIBN, CH3CN | 75 | Moderate (C3) |
Electrophilic bromination offers superior regioselectivity compared to radical iodination, which may require protecting groups to enhance specificity.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of halogenated intermediates but may destabilize reactive electrophiles. Dichloromethane balances solubility and reactivity for bromination.
Challenges and Mitigation Strategies
Competing Side Reactions
Applications in Medicinal Chemistry
The trifluoromethyl group enhances blood-brain barrier penetration, while halogens enable late-stage diversification. For example:
Biological Activity
8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound known for its unique structural features and potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidinone family, characterized by its fused bicyclic system that incorporates both pyridine and pyrimidine rings. The presence of halogen substituents, including bromine and iodine, along with a trifluoromethyl group, significantly influences its chemical properties and biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C9H3BrF3IN2O, with a molecular weight of 418.94 g/mol. The compound exhibits distinct chemical reactivity due to its halogen atoms and trifluoromethyl group, which can participate in various chemical reactions.
Biological Activity
Preliminary studies indicate that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Compounds within the pyrido[1,2-a]pyrimidinone class have been recognized for their antitumor properties. The unique combination of substituents in this compound suggests enhanced efficacy against cancer cell lines.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting various enzymes critical for cancer progression and other diseases. For instance, studies on related compounds indicate that they can inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes findings from related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Chloro-3-fluoro-pyrido[1,2-a]pyrimidin-4-one | Chlorine and fluorine substituents | Antitumor activity |
| 6-Bromo-pyrido[1,2-a]pyrimidin-4-one | Bromine substituent | Antiviral properties |
| 7-Methyl-pyrido[1,2-a]pyrimidin-4-one | Methyl group at position 7 | Anti-inflammatory effects |
The distinct arrangement of halogen atoms in this compound may broaden its biological activity spectrum compared to other similar compounds.
Case Studies
Research has indicated that compounds similar to this compound have been evaluated for their biological activities in various studies:
- Anticancer Studies : In vitro assays demonstrated that related pyrido[1,2-a]pyrimidinones exhibited significant cytotoxicity against several cancer cell lines. For example, one study found that a structurally similar compound induced apoptosis in tumor cells at concentrations as low as 30–100 nM .
- Enzyme Inhibition : A study focusing on DHODH inhibitors found that certain pyrido derivatives were more effective than established inhibitors like brequinar and teriflunomide. This suggests that the unique substituents in this compound could also lead to potent enzyme inhibition .
Scientific Research Applications
8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound featuring a pyrido[1,2-a]pyrimidin-4-one core with bromine, iodine, and trifluoromethyl substituents. It belongs to a class of heterocyclic compounds that have received attention in medicinal chemistry because of their diverse biological activities and potential therapeutic applications. The presence of halogen atoms and a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
Chemical Information
- CAS No : 2648773-61-7
- Chemical Name : this compound
- Molecular Formula : C9H3BrF3IN2O
- Molecular Weight : 418.94
Applications
The applications of this compound are diverse:
- Medicinal Chemistry : As a building block in synthesizing new drug candidates.
- Materials Science : In the creation of novel materials with specific properties.
- Agrochemical Research : For developing new crop protection agents.
Analogous Compounds
Several compounds share structural similarities with this compound:
- 3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one : Contains iodine substitution and demonstrates anticancer properties.
- 5-Trifluoromethyl-pyrido[1,2-a]pyrimidin : Contains a trifluoromethyl group and exhibits antimicrobial activity.
- 7-Bromo-pyrido[1,2-b]pyrimidin : Contains bromine substitution and demonstrates enzyme inhibition.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical properties of 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with analogous compounds:
Key Observations:
- Synthetic Yields : Halogenation at position 3 (e.g., 28b and 28c) proceeds in high yields (76–86%), whereas multi-halogenated derivatives (e.g., 8-bromo-3-iodo) may require sequential reactions.
Pharmacological and Functional Comparisons
Gastroprotective Activity
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives with unsaturated 3-carboxamide substituents exhibit gastroprotective effects in rat models. For example, 6-methyl-3-cyclopentylcarboxamide derivatives showed significant protection against ethanol-induced gastric lesions.
Kinase Inhibition
The trifluoromethyl group in the target compound may similarly enhance binding affinity to hydrophobic kinase pockets.
Q & A
Basic: What are the common synthetic routes for introducing halogens (Br, I) at the C-3 position of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives?
Halogenation at C-3 can be achieved via two primary methods:
- Direct halogenation using N-halosuccinimide (NBS, NIS) under thermal or acidic conditions. For example, iodination of the parent scaffold with N-iodosuccinimide (NIS) in refluxing acetonitrile yields 3-iodo derivatives .
- Radical-mediated pathways : Metal-free C-3 iodination can proceed via persulfate-activated iodine (I₂) under mild conditions, generating iodinated products in high yields (up to 95%). Radical scavengers like TEMPO inhibit this pathway, confirming a radical mechanism .
Advanced: How can researchers address regioselectivity challenges during C-3 functionalization (e.g., sulfenylation/selenylation) of this scaffold?
Regioselectivity at C-3 is influenced by:
- Electronic effects : Electron-deficient thiols/selenides favor higher yields due to stabilized radical intermediates. For instance, para-CF₃-substituted thiophenol enhances reactivity compared to electron-rich groups like -OMe .
- Catalyst choice : Ag(I) salts (e.g., Ag₂CO₃) in Pd-catalyzed reactions promote C-3 selectivity by stabilizing cationic arylpalladium intermediates, enabling C–H activation without competing pathways .
- Substrate pre-functionalization : Pre-installing directing groups (e.g., Br at C-8) can steer reactivity toward C-3 via steric or electronic modulation .
Basic: What experimental conditions are optimal for Suzuki-Miyaura cross-coupling reactions involving this compound?
Key parameters include:
- Microwave-assisted heating : Enhances reaction efficiency for mono-arylation at C-3. For example, coupling 7-chloro-3-iodo derivatives with arylboronic acids under microwave irradiation (100–120°C, 30 min) achieves >80% yields .
- Catalytic system : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C provides robust coupling efficiency. Halogen tolerance (Br, Cl) at C-6/C-8 is retained for further derivatization .
Advanced: How can conflicting data on radical vs. ionic mechanisms in C-3 functionalization be resolved?
Mechanistic ambiguity arises in reactions involving I₂ or persulfates. To discriminate:
- Radical trapping : Add TEMPO or BHT. Inhibition of product formation confirms radical pathways, as seen in iodine-mediated sulfenylation .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer. Lack of kinetic isotope effect (KIE) supports non-ionic pathways .
- Control experiments : Reactions under inert atmospheres (N₂) exclude aerial oxygen as the sole oxidant, ruling out ionic oxidation steps .
Basic: What spectroscopic methods are critical for characterizing halogenated derivatives of this scaffold?
- ¹H/¹³C NMR : Diagnostic peaks include downfield shifts for C-3 substituents (δ 160–165 ppm for carbonyl groups) and splitting patterns for adjacent halogens .
- HRMS : Confirms molecular ion peaks and isotopic patterns (e.g., Br/I doublets).
- UV-Vis spectroscopy : Solvent-dependent π→π* transitions (e.g., negative solvatochromism in DMSO) reveal electronic effects of CF₃ and halogen groups .
Advanced: What strategies improve yields in large-scale synthesis of 3-selenylated derivatives?
- Electrochemical selenylation : Using a carbon rod anode, Pt cathode, and KI in DMSO enables scalable synthesis (5 mmol scale) with 81% yields. This avoids stoichiometric oxidants and simplifies purification .
- Diselenide pre-activation : Pre-treating diaryl diselenides with I₂ generates reactive selenyl iodide intermediates (RSeI), enhancing coupling efficiency under mild conditions .
Basic: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
The -CF₃ group:
- Electron-withdrawing effect : Activates the pyrimidinone core toward electrophilic substitution at C-3 by polarizing the π-system .
- Steric hindrance : Limits undesired side reactions at C-2, favoring regioselective functionalization at C-3 .
Advanced: How can computational methods guide the design of analogs with enhanced bioactivity?
- DFT calculations : Predict regioselectivity in C–H activation by modeling transition states (e.g., Pd-mediated arylation) .
- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) of halogen/CF₃ groups with biological endpoints (e.g., HLE inhibition IC₅₀) .
Basic: What are the stability and storage requirements for this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the iodinated scaffold.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group .
Advanced: How can late-stage diversification of halogenated derivatives be optimized for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
